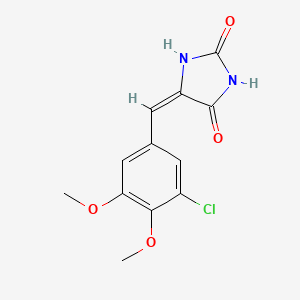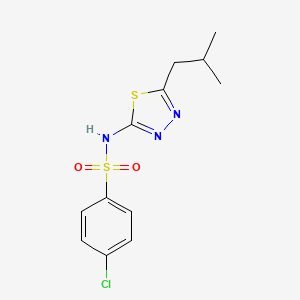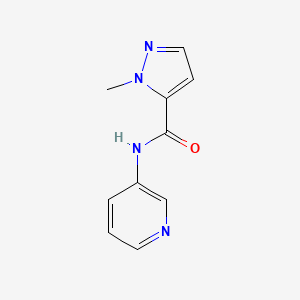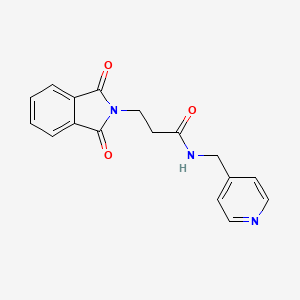![molecular formula C14H11BrN4O2S B5516657 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)
4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to a class of organic chemistry known as triazoles, which are notable for their various biological and corrosion inhibition activities. Triazoles like this one have been studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
- The synthesis of similar triazole compounds typically involves the reaction of certain precursors like hydrazine hydrate, phenylisothiocyanate, or various aromatic aldehydes with other chemical entities. For instance, Bekircan et al. (2008) describe the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, a related compound, through a multi-step reaction process starting from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis
- Triazole compounds, including those similar to the one , often exhibit complex molecular structures. For example, Şahin et al. (2011) conducted X-ray diffraction techniques and density functional theory (DFT) calculations to determine the molecular structure of a related triazole compound, revealing dihedral angles and hydrogen bonding patterns (Șahin, Onur, Kantar, Cihan, Bekircan, Șașmaz, & Buyukgungor, 2011).
Chemical Reactions and Properties
- The reactivity of triazole compounds is diverse. They often undergo reactions like alkylation, aminomethylation, and cyanoethylation, as described in studies like Kaldrikyan et al. (2016) (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Physical Properties Analysis
- The physical properties of triazoles can be quite varied. Research like that conducted by Bekircan et al. (2011) on similar compounds can provide insights into crystalline structures and other physical characteristics (Bekircan, Şaşmaz, & Kantar, 2011).
Chemical Properties Analysis
- The chemical properties of triazole compounds are influenced by their molecular structures and the nature of their substituents. Studies such as those by Zhu and Qiu (2011) have focused on characterizing these compounds through techniques like elemental analysis and X-ray single-crystal determination, providing insights into their chemical behavior (Mei-An Zhu & X. Qiu, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
Research has explored the synthesis of triazole derivatives and their evaluation for anticancer activities. For instance, Bekircan et al. (2008) synthesized new triazole derivatives and screened them for anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study demonstrates the potential of triazole derivatives in cancer treatment, highlighting their synthesis process and efficacy against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
Another area of research is the investigation of triazole derivatives for antimicrobial properties. Bektaş et al. (2010) synthesized novel triazole derivatives and tested their antimicrobial activities against different microorganisms. Some compounds exhibited good to moderate activities, indicating the potential of triazole derivatives as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antitumor Activity of Azomethine Derivative of Triazole
Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole and evaluated its antitumor activity. This research underscores the significance of triazole derivatives in developing potential antitumor agents (Ghammamy & Sedaghat, 2013).
Photochemical and Photophysical Properties
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with triazole derivatives and investigated their photochemical and photophysical properties. These properties are crucial for applications in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Reactivity and Biological Evaluation
Pillai et al. (2019) conducted a study on Schiff bases containing triazole rings, analyzing their chemical reactivity, molecular dynamics simulations, and biological evaluation. This research provides insights into the antioxidant and α-glucosidase inhibitory activities of triazole derivatives, highlighting their potential as bioactive compounds (Pillai et al., 2019).
Propiedades
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S/c1-20-11-5-4-10(15)7-9(11)8-16-19-13(17-18-14(19)22)12-3-2-6-21-12/h2-8H,1H3,(H,18,22)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWYALGIVNBVKS-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)


![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)


![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)